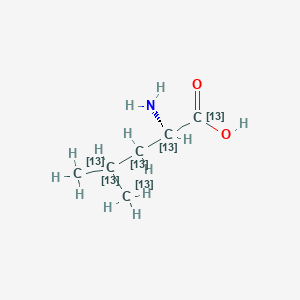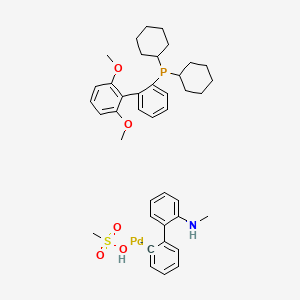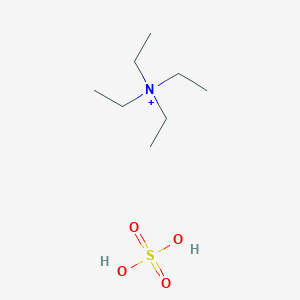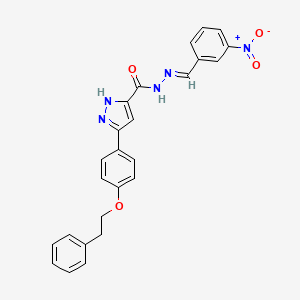
1,4-Diethylbenzene-d14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethylbenzene-d14 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This isotopic labeling is often used in scientific research to trace and study chemical reactions and mechanisms. The compound has the molecular formula C10D14 and a molecular weight of 148.30 g/mol .
Preparation Methods
The synthesis of 1,4-Diethylbenzene-d14 typically involves the deuteration of 1,4-Diethylbenzene. This can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst. Industrial production methods may involve the use of deuterated reagents and solvents to ensure high isotopic purity .
Chemical Reactions Analysis
1,4-Diethylbenzene-d14 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the ethyl groups into carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form simpler hydrocarbons using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Diethylbenzene-d14 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the fate of compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals to study drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 1,4-Diethylbenzene-d14 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect. This effect can slow down certain reactions, providing valuable insights into the reaction dynamics and pathways .
Comparison with Similar Compounds
1,4-Diethylbenzene-d14 can be compared with other similar compounds such as:
1,4-Diethylbenzene: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
1,3-Diethylbenzene: An isomer with different substitution patterns on the benzene ring, leading to different chemical reactivity.
1,2-Diethylbenzene: Another isomer with distinct properties and applications.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for tracing and studying chemical reactions .
Properties
Molecular Formula |
C10H14 |
|---|---|
Molecular Weight |
148.30 g/mol |
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
InChI Key |
DSNHSQKRULAAEI-NFUPRKAOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CCC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)









![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)


